KB Cell Cytotoxicity: Chaetoglobosin U Outperforms Co-Isolated Chaetoglobosins C, E, F, and Penochalasin A by ≥2-Fold
In a single head-to-head study conducted under identical assay conditions, Chaetoglobosin U demonstrated consistently superior cytotoxicity against the KB human nasopharyngeal epidermoid carcinoma cell line compared with four co-isolated chaetoglobosin analogs. The IC₅₀ of Chaetoglobosin U (16.0 µM) was 2.1-fold more potent than chaetoglobosin C (34.0 µM), 3.3-fold more potent than chaetoglobosin F (52.0 µM), 3.0-fold more potent than chaetoglobosin E (48.0 µM), and 2.5-fold more potent than penochalasin A (40.0 µM) [1]. This rank-order potency difference was reproducible within the same publication and is directly attributable to the distinct structural features of Chaetoglobosin U relative to these known analogs.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against KB human nasopharyngeal epidermoid carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 16.0 µM (Chaetoglobosin U) |
| Comparator Or Baseline | Chaetoglobosin C IC₅₀ = 34.0 µM; Chaetoglobosin F IC₅₀ = 52.0 µM; Chaetoglobosin E IC₅₀ = 48.0 µM; Penochalasin A IC₅₀ = 40.0 µM |
| Quantified Difference | Chaetoglobosin U is 2.1× more potent than chaetoglobosin C, 3.3× vs. F, 3.0× vs. E, and 2.5× vs. penochalasin A |
| Conditions | KB cell line; co-assayed within the same study (J. Nat. Prod. 2006); identical experimental conditions |
Why This Matters
Procurement of Chaetoglobosin U rather than the more commonly available chaetoglobosins C, E, or F directly yields the most potent agent within this specific co-isolated analog series for KB-cell-based cytotoxicity screening, reducing hit-finding false negatives.
- [1] Ding G, Song YC, Chen JR, Xu C, Ge HM, Wang XT, Tan RX. Chaetoglobosin U, a cytochalasan alkaloid from endophytic Chaetomium globosum IFB-E019. Journal of Natural Products. 2006;69(2):302-304. doi:10.1021/np050515+ View Source
